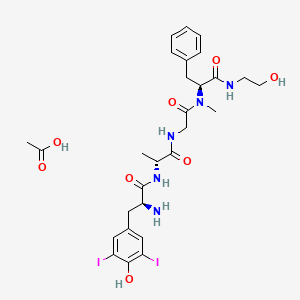
(3,5-Diiodo-Tyr1,D-Ala2,N-Me-Phe4,glycinol5)-Enkephalin Acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3,5-Diiodo-tyr1)-dago acetate salt is a synthetic peptide compound known for its unique structure and potential applications in various scientific fields. This compound is characterized by the presence of diiodotyrosine residues, which contribute to its distinctive chemical properties and biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3,5-Diiodo-tyr1)-dago acetate salt typically involves the incorporation of diiodotyrosine into a peptide chain. The process begins with the iodination of tyrosine residues, followed by peptide synthesis using standard solid-phase peptide synthesis (SPPS) techniques. The reaction conditions often include the use of protecting groups to ensure selective reactions and high yields.
Industrial Production Methods
Industrial production of (3,5-Diiodo-tyr1)-dago acetate salt involves large-scale peptide synthesis techniques. These methods are optimized for high purity and yield, often utilizing automated peptide synthesizers and rigorous purification processes such as high-performance liquid chromatography (HPLC).
化学反应分析
Types of Reactions
(3,5-Diiodo-tyr1)-dago acetate salt undergoes various chemical reactions, including:
Oxidation: The diiodotyrosine residues can be oxidized under specific conditions, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be employed to remove the iodine atoms, converting diiodotyrosine back to tyrosine.
Substitution: The iodine atoms in diiodotyrosine can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride or other reducing agents in aqueous or organic solvents.
Substitution: Nucleophiles such as thiols or amines in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Quinone derivatives of diiodotyrosine.
Reduction: Tyrosine residues.
Substitution: Various substituted tyrosine derivatives depending on the nucleophile used.
科学研究应用
Chemistry
In chemistry, (3,5-Diiodo-tyr1)-dago acetate salt is used as a building block for the synthesis of complex peptides and proteins. Its unique structure allows for the study of iodine’s effects on peptide stability and reactivity.
Biology
In biological research, this compound is utilized to investigate the role of iodinated tyrosine residues in protein function and signaling pathways. It serves as a model compound for studying thyroid hormone synthesis and metabolism.
Medicine
In medicine, (3,5-Diiodo-tyr1)-dago acetate salt has potential applications in drug development, particularly in designing peptide-based therapeutics. Its ability to interact with specific receptors and enzymes makes it a valuable tool for pharmacological studies.
Industry
In the industrial sector, this compound is used in the production of diagnostic reagents and as a precursor for radiolabeled compounds in imaging studies.
作用机制
The mechanism of action of (3,5-Diiodo-tyr1)-dago acetate salt involves its interaction with specific molecular targets, such as receptors and enzymes. The diiodotyrosine residues play a crucial role in binding to these targets, modulating their activity and triggering downstream signaling pathways. This compound’s effects are mediated through its ability to mimic or inhibit natural peptides and proteins.
相似化合物的比较
Similar Compounds
- (3,5-Diiodo-tyr1,D-ala2)-met-enkephalin amide acetate salt
- (3,5-Diiodo-Tyr1,D-Ala2,N-Me-Phe4,glycinol5)-Enkephalin
Uniqueness
(3,5-Diiodo-tyr1)-dago acetate salt is unique due to its specific iodination pattern and the presence of diiodotyrosine residues This structural feature distinguishes it from other similar compounds and contributes to its distinct chemical and biological properties
属性
分子式 |
C28H37I2N5O8 |
|---|---|
分子量 |
825.4 g/mol |
IUPAC 名称 |
acetic acid;(2S)-2-[[2-[[(2R)-2-[[(2S)-2-amino-3-(4-hydroxy-3,5-diiodophenyl)propanoyl]amino]propanoyl]amino]acetyl]-methylamino]-N-(2-hydroxyethyl)-3-phenylpropanamide |
InChI |
InChI=1S/C26H33I2N5O6.C2H4O2/c1-15(32-25(38)20(29)12-17-10-18(27)23(36)19(28)11-17)24(37)31-14-22(35)33(2)21(26(39)30-8-9-34)13-16-6-4-3-5-7-16;1-2(3)4/h3-7,10-11,15,20-21,34,36H,8-9,12-14,29H2,1-2H3,(H,30,39)(H,31,37)(H,32,38);1H3,(H,3,4)/t15-,20+,21+;/m1./s1 |
InChI 键 |
NQDCWJCZGNEEIE-JWSHHTFZSA-N |
手性 SMILES |
C[C@H](C(=O)NCC(=O)N(C)[C@@H](CC1=CC=CC=C1)C(=O)NCCO)NC(=O)[C@H](CC2=CC(=C(C(=C2)I)O)I)N.CC(=O)O |
规范 SMILES |
CC(C(=O)NCC(=O)N(C)C(CC1=CC=CC=C1)C(=O)NCCO)NC(=O)C(CC2=CC(=C(C(=C2)I)O)I)N.CC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


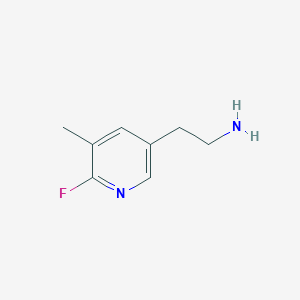

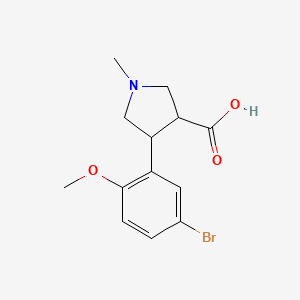
![5-cyclohexyl-1-methyl-3-(thiophen-2-yl)-1,6a-dihydropyrrolo[3,4-c]pyrazole-4,6(3aH,5H)-dione](/img/structure/B14868118.png)
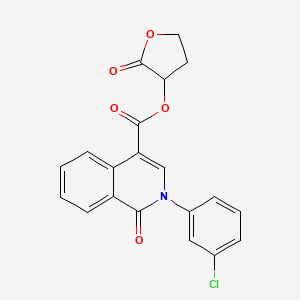



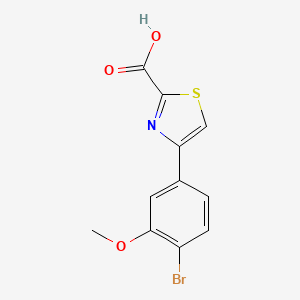
![1-[6-(1,3-Dioxolan-2-YL)pyridin-3-YL]ethanone](/img/structure/B14868155.png)
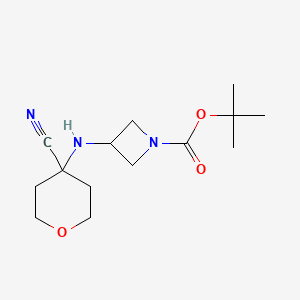
![2-(1H-indol-1-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide](/img/structure/B14868168.png)
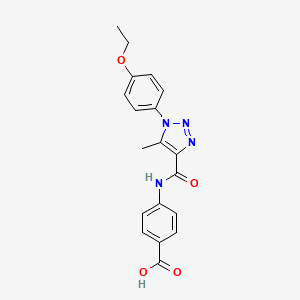
![(2R)-2-[(2-Nitrophenyl)amino]propanoic acid](/img/structure/B14868197.png)
